4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)benzamide
Description
Emergence of Hybrid Sulfonyl-Benzamide-Thiazole Scaffolds in Targeted Drug Discovery
The structural complexity of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)benzamide reflects a paradigm shift toward polypharmacological agents capable of simultaneous modulation of multiple biological targets. The sulfonyl group acts as a versatile linker, facilitating spatial orientation of the dihydroisoquinoline and thiazole subunits while enhancing aqueous solubility through polar interactions. This design principle aligns with recent advancements in hybrid molecule synthesis, where Hantzsch-thiazole cyclization protocols enable efficient coupling of heterocyclic fragments under mild conditions.
Critical to the scaffold's utility is the 4-(2,4-dimethoxyphenyl)thiazol-2-yl substituent, which introduces π-π stacking capabilities and hydrogen-bond acceptor sites. Comparative studies of analogous structures demonstrate that the 2,4-dimethoxy configuration optimizes aryl hydrophobic interactions without compromising metabolic clearance rates. The benzamide core further stabilizes the molecular conformation through intramolecular hydrogen bonding, as evidenced by X-ray crystallographic analyses of related compounds.
Recent synthetic innovations have focused on regioselective sulfonylation of the dihydroisoquinoline nitrogen, ensuring precise control over stereoelectronic properties. The use of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride as a key intermediate allows for efficient installation of the sulfonamide bridge while preserving the heterocycle's planarity. This methodology has been successfully applied to generate derivatives with enhanced binding affinities for kinase domains and G-protein-coupled receptors.
Rational Design Principles Underlying Multifunctional Pharmacophore Integration
The strategic incorporation of four distinct pharmacophoric elements in this compound follows rigorous structure-activity relationship (SAR) principles. Density functional theory (DFT) calculations reveal that the dihydroisoquinoline system adopts a boat conformation, positioning its sulfonamide group for optimal hydrogen bonding with catalytic lysine residues in enzymatic targets. Concurrently, the thiazole ring's sulfur atom serves as a hydrogen-bond acceptor, complementing the benzamide's NH donor properties in bidentate binding motifs.
Electronic effects play a crucial role in the molecule's bioactivity profile. The 2,4-dimethoxy substituents on the phenyl ring induce resonance-assisted charge delocalization, lowering the thiazole's LUMO energy and enhancing electrophilic reactivity at the C5 position. This electronic modulation has been correlated with improved inhibition constants (K~i~) against proto-oncogenic tyrosine kinases in preclinical models. Molecular dynamics simulations further demonstrate that the sulfonamide linker's rotational flexibility enables adaptive binding to allosteric protein pockets while maintaining torsional strain within physiologically tolerable limits.
The benzamide moiety's role extends beyond structural stabilization, participating in π-cation interactions with arginine-rich protein domains. Comparative molecular field analysis (CoMFA) of analogues shows that para-substitution on the benzamide ring maximizes hydrophobic contact surfaces without inducing steric clashes. This design feature is particularly advantageous for achieving selectivity between closely related receptor subtypes, as demonstrated in recent kinase profiling studies.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5S2/c1-34-21-9-12-23(25(15-21)35-2)24-17-36-27(28-24)29-26(31)19-7-10-22(11-8-19)37(32,33)30-14-13-18-5-3-4-6-20(18)16-30/h3-12,15,17H,13-14,16H2,1-2H3,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMKPRVWAWJUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)benzamide involves multi-step organic reactions. Commonly, it begins with the synthesis of the core benzamide structure, followed by the introduction of the thiazol-2-yl group and the dihydroisoquinolin-2(1H)-yl moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, large-scale synthesis of this compound may utilize continuous flow chemistry to ensure efficiency and scalability. High-pressure reactors and advanced purification techniques like chromatography are often employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)benzamide: can undergo various chemical reactions, including:
Oxidation: : This compound can be oxidized using agents like potassium permanganate.
Reduction: : Sodium borohydride or lithium aluminium hydride may reduce this compound.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify its structure.
Common Reagents and Conditions
Common reagents include organic solvents like dichloromethane, bases such as triethylamine, and acids like hydrochloric acid. Reaction conditions such as reflux temperatures, inert atmospheres, and prolonged reaction times are often necessary.
Major Products Formed
Depending on the reaction conditions, major products can include modified sulfonyl derivatives, amine derivatives, or thiazole-ring-substituted products.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its structural features may allow it to modulate the activity of enzymes or receptors involved in disease processes. For instance, sulfonamides are known to exhibit antibacterial properties, while thiazole derivatives have shown promise in anticancer research.
Biological Studies
In biological studies, this compound serves as a tool to explore cellular processes and pathways. Research indicates that compounds with similar structures can influence signaling pathways critical in cancer progression and other diseases. The dihydroisoquinoline moiety may play a role in affecting neurochemical pathways, suggesting potential applications in neuropharmacology.
Chemical Biology
The compound is utilized in chemical biology for probing the function of specific proteins or enzymes. Its ability to form covalent bonds with nucleophilic residues in proteins allows it to act as an inhibitor or modulator of protein function. This characteristic is particularly useful in studying enzyme kinetics and protein interactions.
Industrial Applications
In industrial settings, the compound’s reactivity makes it valuable for synthesizing more complex molecules. Its unique structure allows for the development of novel materials or pharmaceuticals through various synthetic routes. The optimization of synthesis methods can lead to improved yields and purity of the final products.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzamide derivatives similar to the compound . For example, research demonstrated that certain benzamide derivatives inhibited RET kinase activity effectively in cancer cells, indicating that modifications to the benzamide structure can significantly enhance biological activity .
Enzyme Inhibition Studies
A related study identified a sulfonamide derivative as a potent inhibitor of aldo-keto reductase AKR1C3, which is implicated in breast and prostate cancer . The crystal structure analysis revealed how specific interactions between the compound and the enzyme's active site contributed to its inhibitory effects.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. By modulating these targets, it can influence biochemical pathways, leading to therapeutic or biochemical effects. For example, it may inhibit specific enzymes involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Key Observations:
Thiazole vs. Oxadiazole Cores : The target compound’s thiazole ring (vs. oxadiazole in ) may enhance metabolic stability due to reduced susceptibility to hydrolysis. The 2,4-dimethoxyphenyl group on the thiazole likely improves membrane permeability compared to the nitro group in , which could increase cytotoxicity .
Sulfonyl Group Variations: The dihydroisoquinoline sulfonyl group in the target compound is distinct from diethylsulfamoyl in or methyl(phenyl)sulfamoyl in . The rigid dihydroisoquinoline moiety may confer selective binding to enzymes like BChE (butyrylcholinesterase) or kinases, as seen in analogs .
Substituent Effects : The 2,4-dimethoxy groups on the phenyl ring (target compound) could enhance solubility and hydrogen-bonding interactions compared to the ethoxy-ethyl substituent in , which may prioritize lipophilicity for blood-brain barrier penetration .
Computational Insights
Molecular docking studies (e.g., Glide ) predict that the dihydroisoquinoline sulfonyl group in the target compound would occupy hydrophobic pockets in BChE, while the thiazole-dimethoxyphenyl moiety engages in π-cation interactions with catalytic residues. This contrasts with oxadiazole analogs , which may exhibit weaker binding due to reduced planarity .
Biological Activity
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)benzamide is a member of the benzamide class, featuring a complex structure that includes a thiazole and a sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Structural Overview
The compound's structure can be broken down into key components:
- 3,4-Dihydroisoquinoline : Known for its diverse biological activities.
- Sulfonyl Group : Often enhances solubility and biological activity.
- Thiazole Ring : Associated with various pharmacological effects.
Anticancer Properties
Research indicates that compounds similar to this benzamide derivative exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation. A study showed that related compounds effectively inhibited the activity of aldo-keto reductase AKR1C3, which is implicated in breast and prostate cancer .
| Compound | Target Enzyme | Effect |
|---|---|---|
| 4-Benzamide Derivative | AKR1C3 | Inhibition of cancer cell proliferation |
| 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid | AKR1C3 | Low nM potency |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Studies : Compounds with similar structural features have demonstrated effectiveness against various bacterial strains. The sulfonamide group is particularly noted for enhancing antimicrobial efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is under investigation:
- Mechanism : It may modulate inflammatory pathways by inhibiting specific cytokines or enzymes involved in inflammation .
Case Studies and Research Findings
- Study on Benzamide Derivatives :
- Clinical Trials :
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,4-Dihydroisoquinoline Derivatives | Isoquinoline core | Anticancer, Antimicrobial |
| Benzanilides | Benzamide structure | Anticancer |
| Sulfonyl-containing Compounds | Sulfonamide group | Enhanced solubility and activity |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
The synthesis typically involves multi-step reactions:
- Thiazole ring formation : React 2,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate, followed by cyclization with α-bromo ketones .
- Sulfonylation : Introduce the 3,4-dihydroisoquinoline sulfonyl group via nucleophilic substitution using sulfonyl chlorides in anhydrous solvents like dichloromethane .
- Benzamide coupling : Employ coupling reagents (e.g., EDC/HOBt) to conjugate the sulfonylated intermediate with 4-(2,4-dimethoxyphenyl)thiazol-2-amine . Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are critical for structural confirmation?
- IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm⁻¹, benzamide C=O at 1650–1680 cm⁻¹) .
- NMR :
- ¹H NMR : Methoxy protons (δ 3.7–3.9 ppm), thiazole protons (δ 7.1–7.3 ppm), and dihydroisoquinoline protons (δ 2.8–3.2 ppm for CH₂) .
- ¹³C NMR : Sulfonyl carbon (δ 55–60 ppm), benzamide carbonyl (δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₇H₂₆N₃O₅S₂: 544.1364) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in sulfonylation?
- Solvent selection : Anhydrous DMF or dichloromethane minimizes side reactions .
- Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine group .
- Temperature : Maintain 0–5°C during sulfonyl chloride addition to prevent decomposition .
- Troubleshooting : If yields <50%, analyze intermediates via TLC to identify unreacted starting materials. Repurify intermediates before proceeding .
Q. How do structural modifications (e.g., methoxy vs. nitro groups) impact biological activity?
- Case Study : Replacing 2,4-dimethoxy groups with nitro moieties (e.g., as in 8-nitrochromenone derivatives) increases electrophilicity, enhancing interactions with biological targets like kinases .
- Methodology :
- QSAR Modeling : Use Schrödinger’s Maestro to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
- Docking Studies (AutoDock Vina) : The methoxy groups in the 2,4-dimethoxyphenyl moiety form hydrogen bonds with ATP-binding pockets in kinases (e.g., CDK2), while sulfonyl groups stabilize hydrophobic interactions .
Q. How can contradictory solubility data across studies be resolved?
- Experimental Design :
- Solvent screening : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and ethyl acetate (nonpolar) at 25°C .
- pH-dependent solubility : Use phosphate buffers (pH 2–12) to assess ionization effects. The compound’s sulfonamide group (pKa ~1.5) remains deprotonated at physiological pH, increasing aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
